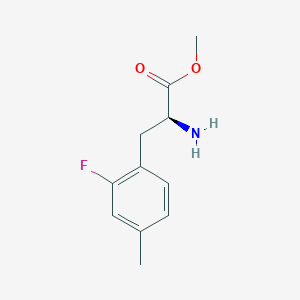

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

CAS No.: 1213632-12-2

Cat. No.: VC2746478

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213632-12-2 |

|---|---|

| Molecular Formula | C11H14FNO2 |

| Molecular Weight | 211.23 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | AFWVPBNGGZFFEJ-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F |

| SMILES | CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |

Introduction

Chemical Identity and Properties

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is a specialized chemical compound belonging to the broader class of amino acid derivatives. This section details its fundamental chemical properties and structural characteristics that define its identity in chemical databases and research.

Basic Chemical Information

The compound is characterized by several key identifiers used in chemical databases and research publications:

| Property | Value |

|---|---|

| CAS Number | 1213632-12-2 |

| Molecular Formula | C11H14FNO2 |

| Molecular Weight | 211.23 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate |

| Standard InChIKey | AFWVPBNGGZFFEJ-JTQLQIEISA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)CC@@HN)F |

This compound features a specific stereochemistry at the 2-position, indicated by the (2S) designation, which is crucial for its biological activity and interactions. The stereochemical configuration plays a significant role in determining how the molecule interacts with biological receptors and enzyme systems.

Structural Features

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate contains several notable structural elements:

-

A methyl ester group (methoxycarbonyl) at the C-terminus

-

A primary amine group at the alpha-carbon position

-

A benzyl side chain with 2-fluoro and 4-methyl substituents

-

An S-configuration at the alpha-carbon stereocenter

The presence of the fluorine atom at the ortho position (2-position) of the phenyl ring significantly influences the compound's electronic properties and metabolic stability. Additionally, the methyl group at the para position (4-position) further modifies the electronic distribution and lipophilicity of the molecule.

Physical and Chemical Properties

Physical Properties

Based on the structural analysis and comparative data from similar compounds, the following physical properties can be attributed to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate:

| Property | Predicted Value |

|---|---|

| Physical Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, methanol, ethanol); limited water solubility |

| LogP (Partition Coefficient) | Approximately 1.8-2.2 (lipophilic character) |

| Melting Point | Estimated 80-100°C |

These properties are crucial for understanding the compound's behavior in biological systems and for developing formulation strategies for potential pharmaceutical applications.

Chemical Reactivity

The compound possesses several reactive functional groups that define its chemical behavior:

-

The primary amine group can participate in nucleophilic substitution reactions, condensations, and amide formation.

-

The methyl ester is susceptible to hydrolysis, transesterification, and aminolysis reactions.

-

The fluorine substituent increases metabolic stability but can affect the electronic properties of the aromatic ring.

-

The methyl group on the phenyl ring contributes to lipophilicity and may influence metabolic pathways.

These reactive properties make the compound valuable for creating derivatives with modified biological activities or for use in synthetic pathways to more complex molecules.

Synthesis and Preparation

Understanding the synthetic routes to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is essential for researchers interested in producing or modifying this compound for various applications.

Biological Activity and Applications

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate has garnered interest primarily due to its potential biological activities and pharmaceutical applications, particularly in the context of medicinal chemistry research.

Comparison with Related Fluorinated Amino Acid Derivatives

Research on related fluorinated amino acid derivatives provides insights into potential applications of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate:

Studies on similar fluorinated amino acid derivatives have demonstrated their utility in investigating amino acid transport mechanisms. For example, related compounds such as (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid have shown promising results in cell assays, where they function as substrates for amino acid transport and enter rat gliosarcoma cells at least partly via system A amino acid transport .

Structure-Activity Relationships

The structure-activity relationships of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate provide valuable insights into how specific structural features influence its biological behavior and potential applications.

Impact of Fluorine Substitution

The fluorine atom at the 2-position of the phenyl ring contributes several significant properties to the compound:

-

Increased metabolic stability compared to non-fluorinated analogues

-

Altered electron distribution in the aromatic ring, affecting binding to target proteins

-

Modified pKa values of neighboring functional groups

-

Potential for hydrogen bonding interactions through C-F···H-X interactions

-

Increased lipophilicity compared to non-halogenated compounds

These modifications can significantly alter the compound's pharmacokinetic profile and target selectivity compared to non-fluorinated phenylalanine derivatives .

Role of Methyl Substitution

The methyl group at the 4-position of the phenyl ring further modifies the compound's properties:

-

Enhanced lipophilicity, potentially improving membrane permeability

-

Steric effects that can influence binding to enzyme active sites

-

Altered metabolic pathways compared to non-methylated analogues

The combination of fluorine and methyl substitutions creates a unique electronic and steric environment around the phenyl ring, which can be exploited for specific biological interactions.

Research Applications

Current research involving methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate focuses on several promising areas that highlight its potential utility in both basic science and applied research.

Medicinal Chemistry Applications

The compound's unique structural features make it valuable in various medicinal chemistry applications:

-

As a building block for peptide synthesis with modified properties

-

In the development of enzyme inhibitors targeting specific metabolic pathways

-

For structure-activity relationship studies examining the effects of fluorine and methyl substitution on biological activity

-

As a potential precursor for radiolabeled analogues for imaging studies

These applications leverage the compound's stereochemical purity and specific substitution pattern to achieve desired biological effects .

Future Research Directions

As research on methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate continues to evolve, several promising avenues for future investigation emerge that could expand our understanding of its properties and potential applications.

Expanding Biological Characterization

Future research should focus on:

-

Comprehensive profiling of the compound's interactions with various amino acid transporters

-

Detailed enzyme inhibition studies to identify specific targets

-

Investigation of its metabolic fate in different biological systems

-

Evaluation of its potential as a building block for bioactive peptides

These studies would provide a more complete picture of the compound's biological behavior and identify the most promising applications for further development .

Development of Analogues and Derivatives

The basic structure of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate provides a valuable scaffold for creating modified compounds with enhanced properties:

-

Development of prodrugs to improve pharmacokinetic properties

-

Creation of radiolabeled analogues for imaging applications

-

Exploration of different ester groups to modify stability and lipophilicity

-

Investigation of additional substituents on the phenyl ring to fine-tune biological activity

Such structural modifications could lead to compounds with improved selectivity, potency, or pharmacokinetic properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume